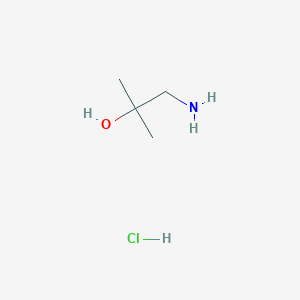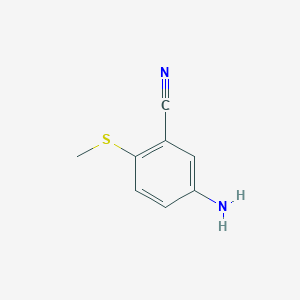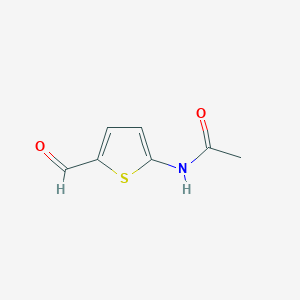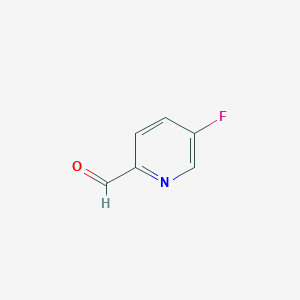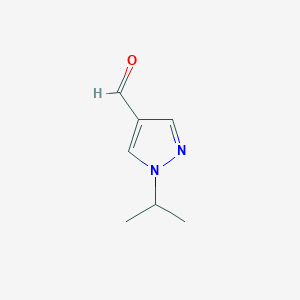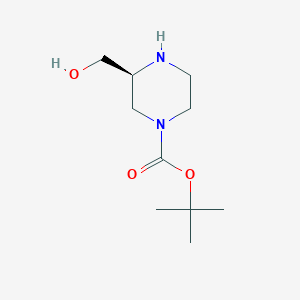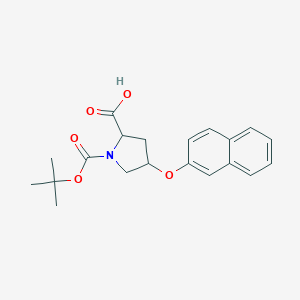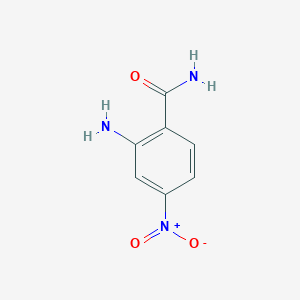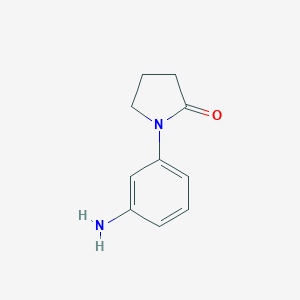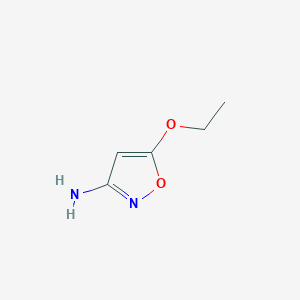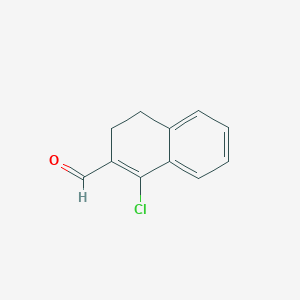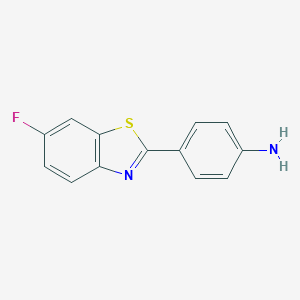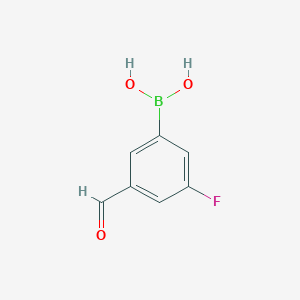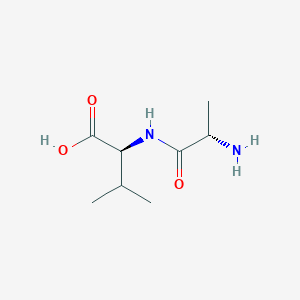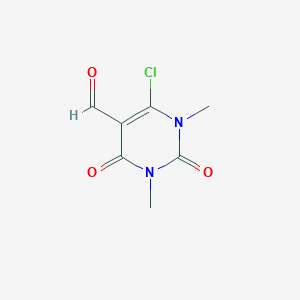
6-Chloro-5-formyl-1,3-dimethyluracil
Overview
Description
6-Chloro-5-formyl-1,3-dimethyluracil is a chemical compound with the empirical formula C7H7ClN2O3 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Chloro-5-formyl-1,3-dimethyluracil is based on the empirical formula C7H7ClN2O3 . The SMILES string representation of the molecule is CN1C(Cl)=C(C=O)C(=O)N©C1=O .Scientific Research Applications
Synthesis and Chemical Reactions
6-Chloro-5-formyl-1,3-dimethyluracil is involved in the synthesis of a variety of pyrimidine derivatives. For example, it is used as a starting material in the synthesis of 5,6-Dicyano-1,3-dimethyluracil, leading to compounds like 6-butylamino-5-cyano-1,3-dimethyluracil and 3-amino-5,7-dimethylpyrazolo pyrimidine derivatives (Senda, Hirota, & Asao, 1978). Additionally, it reacts with secondary amine derived enamines to produce 5-(acyvinyl)uracil derivatives and influences the configuration of these compounds (Singh et al., 1998).
Photoreactions and Photoproducts
Photoreactions of derivatives of 6-Chloro-5-formyl-1,3-dimethyluracil have been studied extensively. Thermolysis and photolysis of certain 6-azido-1,3-dimethyluracils have been used to prepare fused pyrimidines like isoxazolo and pyrazolo pyrimidines (Hirota et al., 1983). The photocycloaddition of 6-Chloro-1,3-dimethyluracil to polycyclic aromatic hydrocarbons under acidic conditions is another notable example (Seki et al., 2003).
Chemical Transformations and Reactions
6-Chloro-5-formyl-1,3-dimethyluracil undergoes various chemical transformations. For instance, its reaction with dimethylsulfoxonium methylide leads to various derivatives, exhibiting diverse reactivity based on the specific reaction conditions and electrophiles involved (Norris & Shechter, 1999). Furthermore, reactions with primary amines yield 5-alkyliminomethyl-6-amino-1,3-dimethyluracil derivatives, highlighting its versatility in forming different heterocyclic compounds (Clark & Morton, 1974).
properties
IUPAC Name |
4-chloro-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-9-5(8)4(3-11)6(12)10(2)7(9)13/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETLJJSSAJXEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313058 | |
| Record name | 6-Chloro-5-formyl-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-formyl-1,3-dimethyluracil | |
CAS RN |
35824-85-2 | |
| Record name | 35824-85-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-5-formyl-1,3-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

